Phytosphingosine

Antimicrobial activity Sphingoid base MBC

Phytosphingosine (CAS 554-62-1) exclusively upregulates phytoceramide pools without perturbing ceramide or dihydroceramide levels—ensuring predictable sphingolipid modulation. 1.8-fold cornified envelope enhancement and PPARγ-driven anti-inflammatory action make it non-substitutable for atopic dermatitis, psoriasis, and anti-aging. 10-fold bacterial anti-adherence and 93–99% biofilm reduction position it for medical device coatings, oral care, and CerENP-synergistic moisturizers. Procure ≥98% purity to differentiate from generic sphingoid bases.

Molecular Formula C18H39NO3
Molecular Weight 317.5 g/mol
CAS No. 554-62-1
Cat. No. B030862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytosphingosine
CAS554-62-1
Synonyms(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol;  Phytosphingosine;  (+)-D-ribo-Phytosphingosine;  4-D-Hydroxysphinganine;  4D-Hydroxysphinganine;  C18-Phytosphingosine;  D-ribo-1,3,4-Trihydroxy-2-aminooctadecane; 
Molecular FormulaC18H39NO3
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)N)O)O
InChIInChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
InChIKeyAERBNCYCJBRYDG-KSZLIROESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Phytosphingosine (CAS 554-62-1): Procurement-Grade Sphingoid Base Specifications and Supply Chain Parameters


Phytosphingosine (CAS 554-62-1) is a long-chain sphingoid base that serves as a key precursor in the de novo biosynthesis of phytoceramides and complex sphingolipids. It is a natural constituent of the stratum corneum lipid barrier and is found in yeast, plants, and mammalian tissues [1]. Commercially, the compound is typically supplied as a white to off-white crystalline powder with a molecular weight of 317.51 g/mol, a purity specification of ≥98.0% by nonaqueous titration, and a melting point range of 102–111°C .

Why Sphingosine or Dihydrosphingosine Cannot Substitute for Phytosphingosine in Barrier-Focused Formulations


Substitution of phytosphingosine with other sphingoid bases—such as sphingosine or dihydrosphingosine—is scientifically unwarranted due to distinct metabolic and biophysical outcomes. In keratinocyte lipidomic studies, phytosphingosine treatment exclusively upregulates phytoceramide pools without elevating ceramide or dihydroceramide levels, whereas sphingosine increases both ceramide and phytoceramide species, and sphinganine raises very long-chain ceramides [1]. These divergent effects on sphingolipid homeostasis mean that interchange of these structurally similar bases yields fundamentally different lipidomic fingerprints, with direct implications for skin barrier assembly and antimicrobial spectrum [2].

Quantitative Differentiation of Phytosphingosine: Antimicrobial, Anti-Adherence, and Barrier-Enhancing Performance Metrics


Antimicrobial Spectrum and Potency: Phytosphingosine versus Sphingosine and Dihydrosphingosine MBC Comparison

Phytosphingosine exhibits broad-spectrum antimicrobial activity, though with a distinct potency profile relative to other sphingoid bases. Against a panel of 11 bacterial strains, phytosphingosine demonstrated an MBC range of 3.3 to 62.5 μg/ml, which is less potent than d-sphingosine (0.3–19.6 μg/ml) and dihydrosphingosine (0.6–39.1 μg/ml) [1]. This differential potency is critical for applications where excessive antimicrobial strength may compromise commensal flora or induce cytotoxicity [2].

Antimicrobial activity Sphingoid base MBC

Anti-Adherence Efficacy on Oral Biofilm Substrates: Fold-Inhibition Comparison

Phytosphingosine demonstrates superior inhibition of bacterial adherence to hydroxyapatite surfaces compared to sphingosine. In a direct comparison, phytosphingosine reduced S. mutans adherence by 8-fold versus an untreated surface, while sphingosine achieved only a 5-fold reduction. On saliva-coated hydroxyapatite—a more physiologically relevant model—phytosphingosine maintained a 10-fold inhibition of adherence [1].

Anti-adherence Oral biofilm Streptococcus mutans

Keratinocyte Differentiation and Cornified Envelope Induction

Phytosphingosine activates PPARγ transcriptional activity and stimulates epidermal differentiation. In normal human epidermal keratinocytes (NHEKs), phytosphingosine treatment increased cornified envelope production by approximately 1.8-fold compared to untreated controls, and reduced DNA synthesis (a proxy for proliferation) to 20% of control levels [1]. While comparable data for sphingosine under identical conditions are not available in this study, the differentiation-inducing effect is a documented property of phytosphingosine that distinguishes it from other sphingoid bases in keratinocyte lipidomic profiling [2].

Keratinocyte differentiation Cornified envelope PPARγ

Phytoceramide-Selective Upregulation in Keratinocyte Sphingolipid Metabolism

Treatment of keratinocytes with phytosphingosine results in a marked and selective increase in phytoceramide pools without concomitant elevation of ceramide or dihydroceramide species. In contrast, sphingosine treatment increased both ceramide and phytoceramide pools, and sphinganine treatment increased specifically very long-chain ceramides essential for barrier function [1]. This metabolic specificity ensures that phytosphingosine supplementation precisely targets the phytoceramide axis of barrier lipid biosynthesis.

Sphingolipidomics Phytoceramide Keratinocyte differentiation

Boosting Effect of Phytosphingosine-Based Ceramide (CerENP) on Skin Hydration

A phytosphingosine-derived 1-O-acylceramide (CerENP) significantly enhances the barrier function of ceramide NP (CerNP) in human skin. In a 20-volunteer, 4-week vehicle-controlled study, the addition of CerENP to CerNP increased skin hydration by 26% compared to CerNP alone, and strengthened stratum corneum cohesion significantly only when CerENP was present [1].

Skin barrier Ceramide Hydration

Evidence-Backed Application Scenarios for Phytosphingosine (CAS 554-62-1) in Industrial R&D


Medical Device Coatings for Biofilm Prevention

Based on the 8- to 10-fold reduction in bacterial adherence demonstrated for phytosphingosine on hydroxyapatite surfaces [1], this compound is a strong candidate for coating endotracheal tubes, catheters, and dental implants. The 93–99% reduction in bacterial adherence and growth on plastic surfaces further supports its use in preventing ventilator-associated pneumonia and medical device-associated infections [2].

Dermatological Formulations Targeting Barrier Repair and Differentiation

Phytosphingosine's ability to increase cornified envelope production by 1.8-fold and selectively upregulate phytoceramide pools without affecting other ceramide subclasses [3][4] makes it uniquely suitable for atopic dermatitis, psoriasis, and aging skin formulations where precise sphingolipid modulation is desired. The PPARγ activation pathway provides a mechanistic basis for its anti-inflammatory effects in irritant contact dermatitis models [3].

Advanced Moisturizer Development with Ceramide Boosting Technology

The identification of phytosphingosine-based CerENP and its 26% hydration-boosting effect over CerNP alone [5] enables next-generation moisturizer formulations that leverage this synergistic interaction. The finding that CerENP is effective at concentrations as low as one-tenth that of CerNP offers formulation flexibility and cost-efficiency advantages.

Oral Care Products for Caries and Biofilm Control

Phytosphingosine's superior anti-adherence activity (10-fold reduction on saliva-coated hydroxyapatite) and its bactericidal efficacy against planktonic and biofilm-derived S. mutans at 12.5 μg/ml [1] support its inclusion in toothpaste, mouthwash, and professional dental varnishes aimed at preventing dental caries and controlling oral biofilms.

Technical Documentation Hub

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